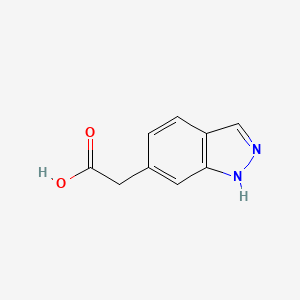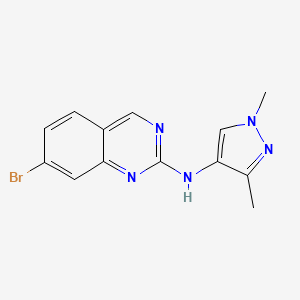![molecular formula C18H15N5O B2547621 quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2062349-12-4](/img/structure/B2547621.png)
quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone are characterized by good drug-likeness behavior . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties contribute to its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions starting from readily available precursors. One common route includes the condensation of a quinoxaline derivative with a cycloheptapyrimidine precursor under controlled temperature and catalytic conditions.
Industrial Production Methods: : On an industrial scale, the compound may be synthesized using automated batch reactors to maintain precise reaction conditions. Catalysts and solvents are chosen to optimize yield and purity, often incorporating green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound can undergo various reactions, including:
Oxidation: : Can be oxidized to form quinoxaline N-oxides.
Reduction: : Can be reduced to simpler amines and alcohols.
Substitution: : Electrophilic or nucleophilic substitutions on the quinoxaline ring.
Common Reagents and Conditions Used: : Typical reagents include oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA), reducing agents like Lithium Aluminium Hydride (LiAlH4), and bases such as Sodium Hydride (NaH) for substitution reactions.
Major Products Formed: : Products depend on the type of reaction; for example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.
4. Scientific Research Applications: Quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone finds applications across various fields:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : Potentially used in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Employed in material science for creating novel polymers and coatings.
5. Mechanism of Action: The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, disrupting their normal function. It may:
Molecular Targets: : Bind to DNA or proteins, interfering with cellular processes.
Pathways Involved: : Modulate biochemical pathways, potentially affecting cell signaling, replication, or metabolism.
6. Comparison with Similar Compounds: Compared to similar compounds, this compound exhibits unique structural features that enhance its stability and reactivity. Similar compounds include:
Quinoxaline Derivatives: : Often used in pharmaceuticals for their antimicrobial properties.
Cycloheptapyrimidine Compounds: : Studied for their potential in medicinal chemistry as enzyme inhibitors.
This compound stands out due to its combined structural motifs, offering a versatile platform for chemical and biological exploration.
Properties
IUPAC Name |
quinoxalin-6-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(11-1-3-14-16(7-11)21-6-5-20-14)23-12-2-4-17(23)13-9-19-10-22-15(13)8-12/h1,3,5-7,9-10,12,17H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRHUNUCHFCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
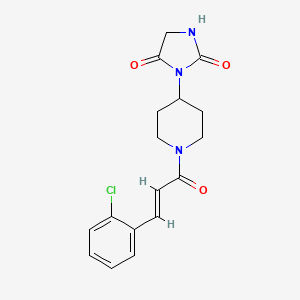
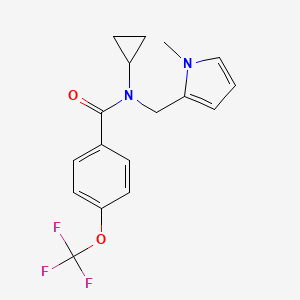
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate](/img/structure/B2547540.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)
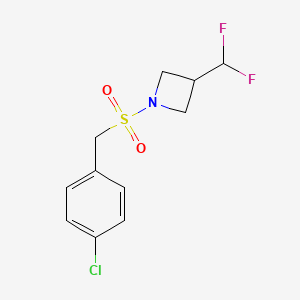
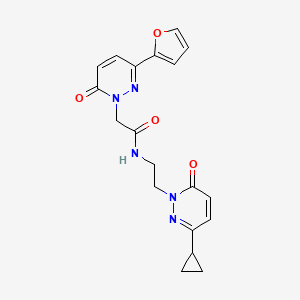
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)
![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)
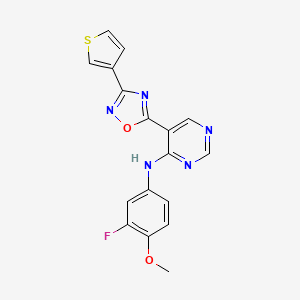
![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
